3-Methoxy-2-phenylpyridine 3-Methoxy-2-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 53698-49-0
VCID: VC17470802
InChI: InChI=1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3
SMILES:
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

3-Methoxy-2-phenylpyridine

CAS No.: 53698-49-0

Cat. No.: VC17470802

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-phenylpyridine - 53698-49-0

Specification

CAS No. 53698-49-0
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 3-methoxy-2-phenylpyridine
Standard InChI InChI=1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3
Standard InChI Key VJHVLELNDFVKMS-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=CC=C1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Methoxy-2-phenylpyridine belongs to the class of arylpyridines, characterized by a pyridine ring substituted with aromatic and alkoxy groups. Its IUPAC name is 3-methoxy-2-phenylpyridine, and its canonical SMILES representation is COC1=C(N=CC=C1)C2=CC=CC=C2. The compound’s planar structure facilitates π-π stacking interactions, while the methoxy group enhances electron density at the pyridine nitrogen.

Table 1: Molecular Properties of 3-Methoxy-2-phenylpyridine

PropertyValue
CAS No.53698-49-0
Molecular FormulaC₁₂H₁₁NO
Molecular Weight185.22 g/mol
InChI KeyVJHVLELNDFVKMS-UHFFFAOYSA-N
PubChem CID20781710

Isomerism and Comparative Analysis

A structural isomer, 2-methoxy-3-phenylpyridine, shares the same molecular formula but differs in substituent positions. This positional isomerism significantly impacts reactivity and physicochemical properties. For instance, the 3-methoxy group in 3-methoxy-2-phenylpyridine creates steric hindrance near the pyridine nitrogen, altering its coordination behavior compared to the 2-methoxy isomer.

Synthetic Methodologies

Phenyllithium-Mediated Synthesis

The most well-documented route involves the reaction of 3-methoxypyridine with phenyllithium, yielding 3-methoxy-2-phenylpyridine with high regioselectivity. Abramovitch and Notation (1960) demonstrated that phenyllithium adds exclusively at the 2-position of 3-methoxypyridine, avoiding the 5-position entirely .

Reaction Conditions:

  • Substrate: 3-Methoxypyridine

  • Reagent: Phenyllithium (3 equivalents)

  • Solvent: Anhydrous ether, followed by toluene

  • Temperature: Reflux (110–112°C)

  • Yield: 21.2%

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the methoxy group directs phenyllithium to the adjacent 2-position through electronic effects. Infrared spectroscopy (IR) confirmed the product’s structure, showing a characteristic band at 1584 cm⁻¹ for 2,3-disubstituted pyridines .

Alternative Approaches

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Key absorptions include:

    • 1584 cm⁻¹: C=N stretching (pyridine ring)

    • 1265 cm⁻¹: C-O stretching (methoxy group)

  • ¹H NMR (CDCl₃):

    • δ 8.60–8.83 (m, 1H, pyridine H-6)

    • δ 7.65–7.84 (m, 2H, phenyl ortho-H)

    • δ 3.90 (s, 3H, OCH₃)

Stability and Reactivity

The compound is stable under inert conditions but susceptible to demethylation under acidic conditions. Treatment with hydrobromic acid (HBr) converts it to 3-hydroxy-2-phenylpyridine, a precursor for further functionalization .

Applications in Research

Materials Science

The planar aromatic system makes it a candidate for:

  • Liquid crystals: Via incorporation into mesogenic cores.

  • Organic semiconductors: As an electron-deficient moiety in π-conjugated polymers.

Comparative Analysis with Related Compounds

Table 2: Comparison of 3-Methoxy-2-phenylpyridine and Its Isomer

Property3-Methoxy-2-phenylpyridine2-Methoxy-3-phenylpyridine
Substituent Positions3-OCH₃, 2-Ph2-OCH₃, 3-Ph
Steric HindranceHigh near NModerate
Synthetic AccessibilityVia phenyllithium Not reported

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